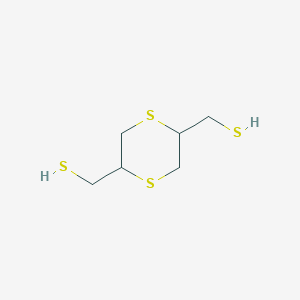

1,4-Dithian-2,5-dimethanthiol

Übersicht

Beschreibung

1,4-Dithiane-2,5-di(methanethiol) is a sulfur-containing organic compound characterized by a six-membered ring with two sulfur atoms and two methanethiol groups attached to it. This compound is particularly interesting due to its electrophilic and nucleophilic centers, which allow it to participate in a wide range of chemical reactions, making it a valuable building block in organic and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

1,4-Dithiane-2,5-di(methanethiol) has a wide range of scientific research applications. It is used as a versatile synthon in the synthesis of various heterocyclic compounds, making it valuable in organic and medicinal chemistry. Additionally, it is used in the preparation of sulfur-containing molecules, which have applications in pharmaceuticals, agrochemicals, and materials science.

Wirkmechanismus

Target of Action

1,4-Dithiane-2,5-dimethanethiol, also known as 1,4-Dithiane-2,5-di(methanethiol), is a versatile compound used in various chemical reactions . Its primary targets are azomethine imines and α-azido vinyl ketones . These targets play a crucial role in the synthesis of complex molecular architectures .

Mode of Action

The compound interacts with its targets through a domino process that comprises two consecutive reactions . The first step involves the cleavage of 1,4-Dithiane-2,5-dimethanethiol, leading to mercaptoacetaldehyde . The second step is a [3 + 3] cycloaddition of mercaptoacetaldehyde with azomethine imines . This interaction results in significant changes in the molecular structure of the targets, leading to the formation of new compounds .

Biochemical Pathways

The biochemical pathways affected by 1,4-Dithiane-2,5-dimethanethiol involve the cleavage of the compound and the subsequent [3 + 3] cycloaddition . These pathways have downstream effects that result in the formation of complex molecular structures . The cleavage of 1,4-Dithiane-2,5-dimethanethiol can take place via multiple possible pathways, and the most energetically favorable pathway involves double-methanol molecules mediating the proton transfer process .

Result of Action

The result of the action of 1,4-Dithiane-2,5-dimethanethiol is the formation of new compounds through a domino process involving cleavage and [3 + 3] cycloaddition . This leads to the creation of complex molecular architectures, including the formation of enantioenriched substituted dihydrothiophen-2 (3H)-one derivatives .

Action Environment

The action of 1,4-Dithiane-2,5-dimethanethiol can be influenced by environmental factors. For instance, the reaction between 1,4-Dithiane-2,5-dimethanethiol and azomethine imines can proceed most efficiently in the presence of both DABCO and methanol . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of certain substances in the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2,5-di(methanethiol) can be synthesized through various methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with suitable reagents. For instance, the reaction of 1,4-dithiane-2,5-diol with 2-sulfanylbenzohydrazide in methanol in the presence of a catalytic amount of sodium hydroxide at 25°C leads to the formation of 1,4-Dithiane-2,5-di(methanethiol) .

Industrial Production Methods: Industrial production methods for 1,4-Dithiane-2,5-di(methanethiol) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dithiane-2,5-di(methanethiol) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to participate in the synthesis of sulfur-containing heterocyclic compounds such as thiophenes and thiazoles.

Common Reagents and Conditions: Common reagents used in reactions involving 1,4-Dithiane-2,5-di(methanethiol) include potassium carbonate (K2CO3), DABCO, and methanol. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from reactions involving 1,4-Dithiane-2,5-di(methanethiol) include various sulfur-containing heterocycles, such as thiophenes and thiazoles. These products are valuable in organic synthesis and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 1,4-Dithiane-2,5-di(methanethiol) include 1,3-dithiane and 1,4-dithiin. These compounds share structural similarities, such as the presence of sulfur atoms in a ring structure .

Uniqueness: 1,4-Dithiane-2,5-di(methanethiol) is unique due to its specific reactivity and ability to participate in a wide range of chemical reactions. Its dual electrophilic and nucleophilic centers make it a valuable building block in organic synthesis, allowing for the efficient construction of complex molecular architectures .

Biologische Aktivität

1,4-Dithiane-2,5-di(methanethiol) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structure, which includes two thiol groups that can participate in various biochemical interactions. This article aims to provide a comprehensive overview of the biological activity of 1,4-Dithiane-2,5-di(methanethiol), including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C6H12S4

- CAS Number : 136122-15-1

- Molecular Weight : 194.37 g/mol

The biological activity of 1,4-Dithiane-2,5-di(methanethiol) is primarily attributed to its ability to donate thiol groups in biochemical reactions. These thiol groups can participate in redox reactions and interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been identified:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Cytotoxicity : Studies indicate that 1,4-Dithiane-2,5-di(methanethiol) can induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria |

Toxicity Profile

While 1,4-Dithiane-2,5-di(methanethiol) shows promising biological activities, its toxicity must be carefully evaluated. According to hazard assessments:

- Aquatic Toxicity : LC50 values indicate high toxicity to fish (0.57 mg/L) and water fleas (EC50 < 1 mg/L) .

- Human Health Hazards : The compound is classified as a skin corrosive and sensitizer, with severe eye damage potential .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of 1,4-Dithiane-2,5-di(methanethiol) demonstrated that it effectively reduced oxidative stress markers in human cell lines. The compound was found to lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating its protective role against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that 1,4-Dithiane-2,5-di(methanethiol) exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research published in a peer-reviewed journal highlighted the cytotoxic effects of the compound on various cancer cell lines. The study reported IC50 values ranging from 10 µM to 25 µM depending on the cell type. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways.

Eigenschaften

IUPAC Name |

[5-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYTVZAYDAIHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC(S1)CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464734 | |

| Record name | 1,4-Dithiane-2,5-dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136122-15-1 | |

| Record name | 2,5-Bis(mercaptomethyl)-1,4-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136122-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimercaptomethyl-1,4-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136122151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dithiane-2,5-dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimercaptomethyl-1,4-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.